N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

MOF synthesis coordination chemistry silver cluster-assembled materials

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine (CAS 1917308-61-2, C36H27N9, MW 585.66 g/mol) is a C3-symmetric, hexadentate polypyridyl ligand featuring a central benzene-1,3,5-triamine core fully substituted with six 4-pyridyl donor arms. This architecture yields nine hydrogen-bond acceptor sites, zero hydrogen-bond donors, and nine rotatable bonds, translating to a predicted density of 1.324±0.06 g/cm³ and a predicted boiling point of 808.5±65.0 °C.

Molecular Formula C36H27N9
Molecular Weight 585.7 g/mol
Cat. No. B12502318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine
Molecular FormulaC36H27N9
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7
InChIInChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H
InChIKeyLCDGQBZVYWUTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine – A Hexadentate Pyridyl Ligand for MOF and Advanced Materials Procurement


N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine (CAS 1917308-61-2, C36H27N9, MW 585.66 g/mol) is a C3-symmetric, hexadentate polypyridyl ligand featuring a central benzene-1,3,5-triamine core fully substituted with six 4-pyridyl donor arms . This architecture yields nine hydrogen-bond acceptor sites, zero hydrogen-bond donors, and nine rotatable bonds, translating to a predicted density of 1.324±0.06 g/cm³ and a predicted boiling point of 808.5±65.0 °C . The compound is commercially supplied as a pale yellow solid with typical purity ≥98%, soluble in DMF and DMSO, and is classified as a pyridine-based MOF linker . Its primary documented applications are as a multidentate building block for luminescent silver cluster-assembled coordination polymers and as a morphology-directing precursor for Co₃O₄ two-dimensional nano-assemblies [1][2].

Why Generic Pyridyl Ligand Substitution Undermines Framework Topology and Functional Performance: The N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine Case


Polypyridyl ligands with fewer donor arms or different regioisomers cannot replicate the coordination behaviour of this hexadentate 4-pyridyl ligand because the number, spatial orientation, and electronic character of the nitrogen donors collectively dictate the nuclearity of the metal cluster nodes, the dimensionality of the resulting framework, and the materials' emergent photophysical properties [1]. Simply substituting a tri-dentate ligand such as tris(4-pyridyl)amine (TPA, 3 N-donors, C15H12N4) or a tetra-dentate ligand such as N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine (i-TPBA, 4 N-donors, C26H20N6) dramatically alters the metal-to-ligand connectivity and precludes formation of the Ag₁₀ cluster-based architecture that underpins the compound's demonstrated nitrobenzene-sensing function [2]. Furthermore, the 4-pyridyl attachment mode – versus the 2-pyridyl isomer 1,3,5-tris(di-2-pyridylamino)benzene (CAS 432551-42-3) – preserves the nitrogen lone-pair orientation required for efficient π–π stacking with electron-deficient aromatic analytes, a mechanistic prerequisite for luminescence quenching-based detection [1]. These structural divergences mean that in-class compounds are not functionally interchangeable, and procurement of the correct ligand identity is essential for reproducible MOF synthesis and sensor fabrication.

Head-to-Head Quantitative Evidence: N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine vs. Lower-Denticity and Regioisomeric Pyridyl Ligands


Coordination Denticity: Six 4-Pyridyl Donors Enable Ag₁₀ Cluster Nodes Unattainable with Tri- or Tetra-Dentate Ligands

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine (hpbt) provides six 4-pyridyl nitrogen donors per ligand molecule, enabling the self-assembly of a decanuclear Ag₁₀ cluster-based coordination polymer with formula {[Ag₁₀(StBu)₆(CF₃COO)₄(hpbt)](DMAc)₂(CH₃CN)₂}ₙ [1]. In contrast, the tetra-dentate ligand N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine (i-TPBA, 4 donors) yields only FeII-based frameworks with {Ag₈Br₈(CN)₆}⁶⁻ cluster anions in a urk topology, and the tri-dentate tris(4-pyridyl)amine (TPA, 3 donors) typically forms simpler Ag(I) 1D/2D networks [2]. The hpbt ligand's six-fold connectivity is structurally essential for the Ag₁₀ cluster architecture; neither i-TPBA nor TPA can replicate this nuclearity [1].

MOF synthesis coordination chemistry silver cluster-assembled materials

Regioisomeric Advantage: 4-Pyridyl vs. 2-Pyridyl Substitution Determines π–π Stacking Capability for Nitrobenzene Sensing

The hpbt ligand (4-pyridyl isomer) directs the pyridyl nitrogen lone pairs outward from the benzene core, facilitating face-to-face π–π stacking interactions between the coordination polymer and electron-deficient nitrobenzene molecules, which is the dominant quenching mechanism [1]. The 2-pyridyl isomer 1,3,5-tris(di-2-pyridylamino)benzene (CAS 432551-42-3, same formula C36H27N9) positions nitrogen atoms ortho to the linkage, sterically hindering intermolecular π–π stacking and altering the coordination geometry [2]. The Sekine et al. study explicitly attributes the highly sensitive luminescence quenching of the hpbt-based Ag₁₀ CP to π–π stacking interactions, a mechanism that is structurally inaccessible to the 2-pyridyl regioisomer [1].

luminescence sensing nitrobenzene detection π–π stacking

Lithium-Ion Battery Anode Performance: Co₃O₄/G Nanocomposite Derived from hpbt-ICP Precursor Delivers 900 mA h g⁻¹ After 50 Cycles

The hpbt ligand serves as a morphology-directing agent for the synthesis of rose-like Co-based infinite coordination polymer (ICP) precursors, which upon thermal transformation yield porous Co₃O₄ nanoflake assemblies with well-preserved 2D morphology and large surface area [1]. When fabricated into a Co₃O₄/graphene nanocomposite lithium anode, the material exhibits a reversible capacity of 900 mA h g⁻¹ after 50 cycles [1]. In contrast, conventional Co₃O₄ nanoparticles prepared without a multidentate pyridyl morphology-directing agent typically show capacities in the range of 600–750 mA h g⁻¹ under comparable cycling conditions [2], representing a 20–50% capacity enhancement attributable to the 2D nanoflake architecture templated by the hpbt ligand.

Co₃O₄ nano-assemblies lithium-ion battery anode infinite coordination polymers

Hydrogen-Bond Acceptor Count: 9 Acceptors per Ligand Enable Multi-Point Supramolecular Interactions vs. 4 Acceptors for TPA

The hpbt ligand possesses 9 hydrogen-bond acceptor sites (all pyridyl nitrogen atoms) and 0 hydrogen-bond donor sites, as calculated from its molecular structure . This compares to only 4 hydrogen-bond acceptors for tris(4-pyridyl)amine (TPA, C15H12N4) and 4 acceptors for tri(4-pyridylphenyl)amine (tppa, C33H24N4) . The 2.25-fold higher acceptor count enables more extensive and directional intermolecular interactions during framework crystallization, contributing to the formation of higher-nuclearity metal clusters and more complex network topologies [1].

supramolecular chemistry hydrogen bonding crystal engineering

Rotatable Bond Count: 9 Rotatable Bonds Confer Conformational Adaptability vs. 3 for TPA and 6 for tppa

The hpbt ligand contains 9 rotatable bonds, enabling significant conformational adaptability to accommodate diverse metal coordination geometries . Tris(4-pyridyl)amine (TPA) has only 3 rotatable bonds, and tri(4-pyridylphenyl)amine (tppa) has 6 rotatable bonds . This difference in conformational degrees of freedom directly impacts the range of accessible dihedral angles between pyridyl rings and the central benzene core, which in turn determines the ligand's ability to adapt to different metal node geometries and form frameworks with varied pore sizes and topologies [1].

conformational flexibility ligand design coordination polymer topology

Commercial Purity Benchmarking: ≥98% Assay with Batch-Specific QC Documentation Enables Reproducible MOF Synthesis

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine is commercially available at ≥98% purity (HPLC) from multiple vendors including Bidepharm (batch-specific NMR, HPLC, GC reports), Leyan (98%), ChemScene (≥98%), and Alfa Chemistry (98%) . The structurally related but lower-denticity N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine (i-TPBA) is typically supplied at 95% purity . This 3-percentage-point purity differential, while modest, is consequential for MOF synthesis where ligand impurities can act as competing monodentate or bidentate capping agents, leading to framework defects or alternative phases [1].

chemical procurement MOF linker quality batch-to-batch reproducibility

High-Impact Application Scenarios for N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine Based on Quantified Differentiation Evidence


Luminescent Silver Cluster-Assembled Coordination Polymers for Selective Nitrobenzene Detection

Researchers fabricating photoluminescent sensing platforms for nitroaromatic explosives should select the hpbt ligand over lower-denticity or regioisomeric alternatives because only the six 4-pyridyl donor arrangement enables assembly of the Ag₁₀ cluster node that exhibits highly sensitive luminescence quenching to nitrobenzene via π–π stacking interactions [1]. The tetra-dentate i-TPBA or tri-dentate TPA ligands yield lower-nuclearity Ag clusters with different photophysical properties and cannot replicate this specific sensing function [1][2]. The 2-pyridyl isomer is sterically precluded from effective π–π stacking [3]. Procurement of the correct 4-pyridyl hexadentate ligand is therefore a go/no-go decision for this sensor architecture.

Morphology-Controlled Synthesis of Co₃O₄ 2D Nanoflake Anodes for High-Capacity Lithium-Ion Batteries

The hpbt ligand is uniquely suited as a morphology-directing agent for the synthesis of rose-like Co-ICP precursors that thermally convert to porous Co₃O₄ 2D nanoflake assemblies, delivering a reversible capacity of 900 mA h g⁻¹ after 50 cycles when combined with graphene [1]. This represents a 20–50% capacity enhancement over conventional Co₃O₄ nanoparticles prepared without this specific multidentate pyridyl ligand [2]. Battery manufacturers and materials scientists seeking to improve anode energy density should specify this ligand for the ICP-mediated precursor route, as the 2D morphology is directly templated by the ligand's hexadentate coordination mode and cannot be replicated with tri- or tetra-dentate pyridyl ligands.

Construction of High-Nuclearity Metal Cluster Nodes for Topologically Complex MOFs

Groups engaged in de novo MOF design requiring high-connectivity metal cluster secondary building units (SBUs) should prioritise the hpbt ligand. Its six 4-pyridyl donors enable formation of decanuclear Ag₁₀ cluster nodes [1], while tri-dentate TPA (3 donors) and tetra-dentate i-TPBA (4 donors) are fundamentally incapable of supporting this nuclearity [2][3]. The ligand's 9 hydrogen-bond acceptors and 9 rotatable bonds further provide supramolecular and conformational flexibility that broadens the scope of accessible framework topologies beyond what is achievable with more rigid, lower-denticity analogs . This makes hpbt the ligand of choice for crystal engineers pursuing novel framework topologies with high-connectivity nodes.

Reproducible Bench-to-Pilot MOF Synthesis with QC-Documented High-Purity Ligand

For groups scaling MOF synthesis from milligram discovery to gram-level production, batch-to-batch ligand consistency is critical. The hpbt ligand is commercially supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors [1][2]. The 3-percentage-point purity advantage over the tetra-dentate analog i-TPBA (95%) [3] reduces the risk of impurity-derived framework defects that become amplified at scale. Procurement teams should specify the ≥98% grade and request batch-specific QC data to ensure the ligand identity and purity match those used in the published procedures for Ag₁₀-hpbt CP and Co₃O₄ 2D nano-assembly synthesis [4].

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